molecular formula C8H7FN4 B047884 8-Fluoroquinazoline-2,4-diamine CAS No. 119584-79-1

8-Fluoroquinazoline-2,4-diamine

Cat. No.: B047884
CAS No.: 119584-79-1
M. Wt: 178.17 g/mol
InChI Key: OMZWXLZTWRYIJS-UHFFFAOYSA-N
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Description

8-Fluoroquinazoline-2,4-diamine is a heterocyclic compound with the molecular formula C8H7FN4. It is characterized by the presence of a quinazoline ring substituted with a fluorine atom at the 8th position and amino groups at the 2nd and 4th positions.

Scientific Research Applications

8-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 8-Fluoroquinazoline-2,4-diamine suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Mechanism of Action

Target of Action

Quinazoline derivatives have been identified as potential small-molecule inhibitors against certain viruses .

Mode of Action

It’s known that quinazoline derivatives can inhibit viral replication . The specific interactions between 8-Fluoroquinazoline-2,4-diamine and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Given its potential antiviral activity, it may interfere with the life cycle of viruses, affecting their ability to replicate .

Result of Action

It has been found to be a potent inhibitor of viral replication in the case of chikungunya virus .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other molecules can affect its stability and activity. For instance, it is recommended to store the compound at a temperature of 0-5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazoline-2,4-diamine typically involves the reaction of 8-fluoroquinazoline with suitable amine sources. One common method includes the nitration of guanidine carbonate followed by reduction and cyclization reactions. The reaction conditions often involve the use of solvents like carbon tetrachloride and chloroform, with nitric acid as a reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the fluorine or amino groups .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroquinazoline-2,4-diamine is unique due to the specific placement of the fluorine atom, which influences its reactivity and interaction with biological targets. This unique substitution pattern enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

8-fluoroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZWXLZTWRYIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919671
Record name 8-Fluoroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-79-1, 915402-31-2
Record name 8-Fluoro-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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